![molecular formula C13H20O B13045746 Cyclohexyl-1-cyclohexenyl Ketone](/img/structure/B13045746.png)
Cyclohexyl-1-cyclohexenyl Ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a cyclohexyl group and a cyclohexenyl group attached to a ketone functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl-1-cyclohexenyl Ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyclohexene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl-1-cyclohexenyl Ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-1-cyclohexenyl Ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on various biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Cyclohexyl-1-cyclohexenyl Ketone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can alter the enzyme’s activity and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group, used in the production of nylon and other polymers.
Cyclohexenone: An enone that serves as a versatile intermediate in organic synthesis.
1-Cyclohexenyl ethanone: Another ketone with similar structural features but different reactivity and applications.
Uniqueness: Cyclohexyl-1-cyclohexenyl Ketone is unique due to its dual cyclohexyl and cyclohexenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial processes where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H20O |
---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
cyclohexen-1-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C13H20O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2 |
InChI-Schlüssel |
ONWZINNFAFALNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.